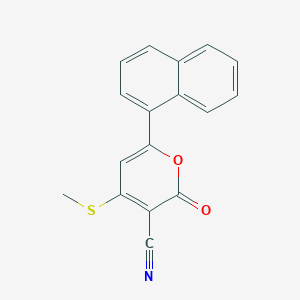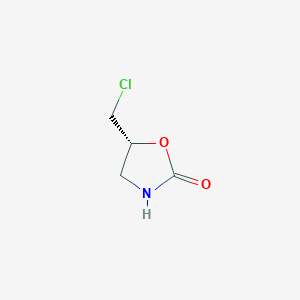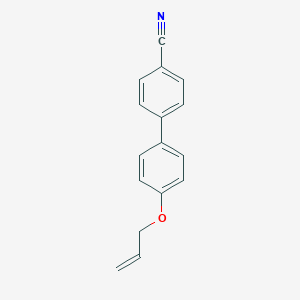
4-(4-Prop-2-enoxyphenyl)benzonitrile
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzonitriles, which includes 4-(4-Prop-2-enoxyphenyl)benzonitrile, often involves the reaction of benzoyl chloride with alkanesulphonyltrichlorophosphazene at a temperature between 150°C and 190°C . Reactions at the benzylic position are also significant for synthesis problems .Molecular Structure Analysis
The molecular structure of 4-(4-Prop-2-enoxyphenyl)benzonitrile can be studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes . The molecular electrostatic potential (MEP) map shows various active regions of the charge distribution on the chemical structure .Safety and Hazards
Propiedades
Número CAS |
111928-38-2 |
|---|---|
Fórmula molecular |
C16H13NO |
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
4-(4-prop-2-enoxyphenyl)benzonitrile |
InChI |
InChI=1S/C16H13NO/c1-2-11-18-16-9-7-15(8-10-16)14-5-3-13(12-17)4-6-14/h2-10H,1,11H2 |
Clave InChI |
DDEVUZALIPWLKN-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N |
SMILES canónico |
C=CCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

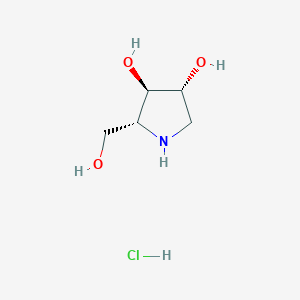

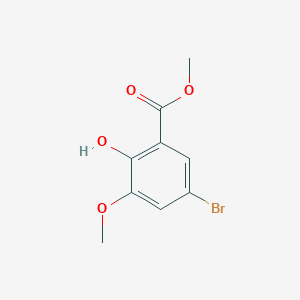
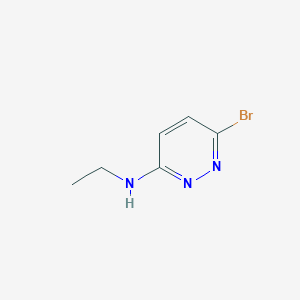
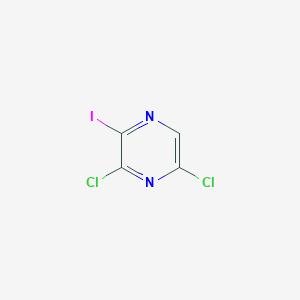
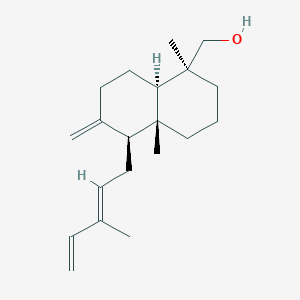

![Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B179697.png)
